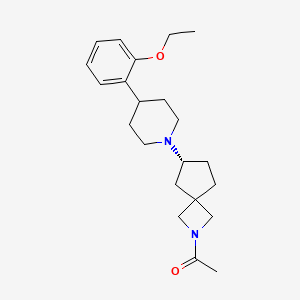

M1/M4 muscarinic agonist 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H32N2O2 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

1-[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]ethanone |

InChI |

InChI=1S/C22H32N2O2/c1-3-26-21-7-5-4-6-20(21)18-9-12-23(13-10-18)19-8-11-22(14-19)15-24(16-22)17(2)25/h4-7,18-19H,3,8-16H2,1-2H3/t19-/m1/s1 |

InChI Key |

OXGXBTFDNVXKPX-LJQANCHMSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C |

Canonical SMILES |

CCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel M1/M4 Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The M1 and M4 muscarinic acetylcholine receptors are pivotal G-protein coupled receptors (GPCRs) in the central nervous system, implicated in cognitive processes and the pathophysiology of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Their activation presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the synthesis and characterization of novel M1/M4 muscarinic agonists. It details experimental protocols for key in vitro and in vivo assays, presents quantitative data for prominent compounds, and visualizes critical pathways and workflows to facilitate understanding and further research in this dynamic area of drug discovery.

Introduction: The Rationale for Targeting M1 and M4 Receptors

Cognitive impairment is a core, debilitating symptom of schizophrenia and a hallmark of Alzheimer's disease.[1] Research has increasingly pointed to the cholinergic system, specifically the M1 and M4 muscarinic acetylcholine receptors, as a key modulator of cognitive function and psychotic symptoms.[2] M1 receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex, while M4 receptors are abundant in the striatum, a key node in motor control and reward pathways.[1]

Dual activation of M1 and M4 receptors is hypothesized to offer a synergistic therapeutic effect. M1 receptor activation, which couples to Gq/11 proteins, enhances neuronal excitability and is associated with pro-cognitive effects.[1] Conversely, M4 receptor activation, which couples to Gi/o proteins, inhibits adenylyl cyclase and can modulate dopamine release in the striatum, an action thought to contribute to antipsychotic effects.[1]

The development of selective M1/M4 agonists has been challenging due to the high conservation of the orthosteric binding site across all five muscarinic receptor subtypes.[3] This has led to dose-limiting peripheral side effects with non-selective agents.[4] To overcome this, two primary strategies have emerged: the development of subtype-preferring orthosteric agonists and the discovery of positive allosteric modulators (PAMs) that bind to a less conserved, topographically distinct site on the receptor.[3][4] This guide will explore the synthesis and characterization methodologies for these novel agents.

Synthesis of Novel M1/M4 Muscarinic Agonists

The chemical synthesis of novel M1/M4 agonists is a cornerstone of medicinal chemistry efforts in this field. Below is a representative synthesis for xanomeline, a well-characterized M1/M4-preferring agonist. The syntheses of more recent clinical candidates like emraclidine and ML-007 are often proprietary and not publicly disclosed in detail.

Example Synthesis: Xanomeline

Xanomeline has been a pivotal tool compound and clinical candidate. Its synthesis is well-documented and provides a foundational understanding of the chemical scaffolds involved.

Synthesis Scheme for Xanomeline:

A common synthetic route to xanomeline involves the condensation of 3-amino-4-(hexyloxy)-1,2,5-thiadiazole with 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde. The thiadiazole core is a key structural feature contributing to its muscarinic activity.

Characterization of Novel M1/M4 Agonists: Experimental Protocols

A rigorous and standardized characterization cascade is essential to determine the potency, selectivity, and therapeutic potential of novel M1/M4 agonists. This section details the core experimental protocols.

In Vitro Characterization

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.

Protocol for Competitive Radioligand Binding Assay:

-

Preparation of Cell Membranes: Cell lines stably expressing the human M1, M2, M3, M4, or M5 receptor subtypes are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter mat, which traps the cell membranes with the bound radioligand. The unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

M1 receptors canonically signal through the Gq/11 pathway, leading to an increase in intracellular calcium.

Protocol for Calcium Mobilization Assay:

-

Cell Preparation: Cells stably expressing the human M1 receptor are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added to the wells at various concentrations.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity over time is measured. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a concentration-response curve, from which the potency (EC50) and efficacy (Emax) of the compound are determined.

M4 receptors signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).

Protocol for cAMP Assay:

-

Cell Preparation: Cells stably expressing the human M4 receptor are plated and incubated with the test compound at various concentrations.

-

Stimulation of Adenylyl Cyclase: Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The decrease in cAMP production in the presence of the test compound is used to generate a concentration-response curve, from which the EC50 and Emax for M4 receptor activation are determined.

In Vivo Characterization

In vivo studies are crucial to assess the therapeutic potential and side-effect profile of novel agonists in a whole-organism context.

Scopolamine is a non-selective muscarinic antagonist that induces transient cognitive deficits in rodents, mimicking aspects of cognitive impairment in human diseases.

Protocol for Scopolamine Reversal Assay:

-

Animal Acclimation and Training: Rodents (typically rats or mice) are acclimated to the testing environment and trained on a cognitive task, such as the Morris water maze or a passive avoidance task.

-

Compound Administration: The test M1/M4 agonist is administered to the animals.

-

Scopolamine Challenge: After a predetermined time, the animals are administered scopolamine to induce a cognitive deficit.

-

Behavioral Testing: The animals are then tested on the cognitive task.

-

Data Analysis: The performance of the animals treated with the test compound is compared to that of vehicle-treated and scopolamine-only treated animals. A reversal of the scopolamine-induced deficit indicates pro-cognitive efficacy of the test compound.

Quantitative Data of Novel M1/M4 Agonists

The following tables summarize in vitro and in vivo data for key M1/M4 muscarinic agonists.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of ACh) | Reference |

| Xanomeline | M1 | 42 - 82 | 30.9 - 134.5 | Full Agonist | [5][6] |

| M4 | 39.81 | 14.1 | Full Agonist | [5][6] | |

| M2 | - | 1700 | Partial Agonist | [6] | |

| M3 | - | 8500 | - | [6] | |

| M5 | - | 1800 | - | [6] | |

| HTL-9936 | M1 | - | ~100 | Partial (45-75%) | [7] |

| M2 | - | - | No Agonist Activity | [7] | |

| M3 | - | - | No Agonist Activity | [7] | |

| M4 | - | (~2-fold less potent than M1) | - | [7] | |

| Compound 1 (Oxindole derivative) | M1 | - | 2.1 | Partial | [3] |

| M4 | - | 3.5 | Partial | [3] |

| Compound | Animal Model | Dose | Effect | Reference |

| Xanomeline | Scopolamine-induced latent inhibition disruption in rats | 5 and 15 mg/kg | Reversed deficit | [8] |

| HTL-9936 | Scopolamine-induced deficit in passive avoidance in rats | - | Reversed deficit | [7] |

| ML-007 | Amphetamine-induced hyperlocomotion in mice | - | Robust antipsychotic activity | [9] |

| PCP-induced hyperlocomotion in mice | - | Robust antipsychotic activity | [9] | |

| Tg2576 mouse model of Alzheimer's Disease | - | Improved spatial memory | [9] |

Visualization of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate signaling pathways and experimental workflows.

Signaling Pathways

Caption: M1 and M4 muscarinic receptor signaling pathways.

Experimental Workflows

Caption: In vitro characterization workflow for M1/M4 agonists.

Caption: In vivo workflow for assessing pro-cognitive effects.

Conclusion and Future Directions

The synthesis and characterization of novel M1/M4 muscarinic agonists represent a highly promising avenue for the development of new therapeutics for schizophrenia and Alzheimer's disease. The methodologies outlined in this guide provide a framework for the systematic evaluation of new chemical entities. Future research will likely focus on developing compounds with even greater subtype selectivity to minimize off-target effects, as well as exploring biased agonism to fine-tune downstream signaling pathways. The continued integration of medicinal chemistry, in vitro pharmacology, and in vivo behavioral studies will be critical to advancing these novel therapies to the clinic.

References

- 1. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Xanomeline oxalate | mAChR M1 Agonists: R&D Systems [rndsystems.com]

- 7. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]

The Discovery and Advancement of Second-Generation M1/M4 Muscarinic Receptor Agonists: A Technical Guide

Introduction

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are pivotal in mediating the neurotransmission of acetylcholine throughout the central and peripheral nervous systems.[1][2] Within the brain, the M1 and M4 receptors are predominantly expressed and have emerged as critical targets for therapeutic intervention in neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease.[3][4][5] The therapeutic potential of activating these receptors was notably demonstrated by xanomeline, an M1/M4-preferring agonist, which showed promising procognitive and antipsychotic effects in clinical trials.[3][6] However, its development was hampered by significant cholinergic side effects due to the lack of subtype selectivity.[3]

This has spurred the development of second-generation agonists with improved selectivity for M1 and M4 receptors, aiming to retain the therapeutic benefits while minimizing adverse effects.[4][6] These newer agents, including dual agonists and subtype-selective positive allosteric modulators (PAMs), represent a novel mechanistic approach, moving beyond the classical dopamine receptor blockade that has been the standard of care in psychosis for decades.[7][8]

Prominent Second-Generation M1/M4 Agonists

A new wave of compounds is in development, offering more precise targeting of the M1 and M4 receptors.

KarXT (Xanomeline-Trospium)

KarXT is a combination of xanomeline, a potent M1 and M4 muscarinic agonist that can cross the blood-brain barrier, and trospium chloride, a peripherally acting muscarinic antagonist that does not.[7][9][10][11] This innovative formulation is designed to mitigate the peripheral cholinergic side effects of xanomeline while preserving its therapeutic actions in the central nervous system.[7][8][10][11] By activating central M1 and M4 receptors, xanomeline is thought to improve cognitive dysfunction and psychotic symptoms.[10] Clinical trials have demonstrated significant improvements in schizophrenia symptoms and a favorable metabolic profile, with many patients experiencing weight reduction.[7][11] The FDA approved xanomeline-trospium chloride (marketed as Cobenfy) for the treatment of schizophrenia in September 2024, making it the first antipsychotic targeting cholinergic receptors to receive such approval.[8][9]

Emraclidine (CVL-231)

Emraclidine is an oral, brain-penetrant, and highly selective positive allosteric modulator (PAM) of the M4 receptor.[12][13][14] As a PAM, it enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating it. This mechanism offers the potential for a more nuanced modulation of receptor activity.[14] Emraclidine was designed to provide antipsychotic effects without the need for titration and to avoid the gastrointestinal side effects associated with non-selective muscarinic agents.[15] While a Phase 1b trial showed promising results in reducing schizophrenia symptoms with a favorable safety profile, subsequent Phase 2 trials (EMPOWER-1 and EMPOWER-2) did not meet their primary efficacy endpoints.[13][16]

NBI-1117568

NBI-1117568 is an investigational, oral, selective M4 muscarinic receptor agonist.[17][18][19] It is the first M4 selective orthosteric agonist to be developed for schizophrenia.[18][20] In a Phase 2 clinical study, a 20 mg once-daily dose met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[17][18][19][21] The compound was generally well-tolerated, with a low incidence of gastrointestinal side effects and no association with weight gain relative to placebo.[18][19][21] These positive results support its advancement to Phase 3 trials.[17][18]

ML-007

ML-007 is a potent, brain-penetrant agonist at both M1 and M4 muscarinic receptors.[22] Preclinical studies have shown its efficacy in models of psychosis.[22][23] Interestingly, while both M1 and M4 receptors contribute to its antipsychotic-like activity, the effects of ML-007 appear to be more sensitive to the loss of M1 receptors, whereas the activity of xanomeline is more dependent on M4 receptors.[23] This suggests that strong agonism at M1 receptors may be particularly important for addressing cognitive impairment.[23]

Quantitative Data on Second-Generation Agonists

The following tables summarize key quantitative data for these compounds.

| Table 1: Clinical Trial Efficacy Data | ||||

| Compound | Study Phase | Primary Endpoint | Result | p-value |

| KarXT (Xanomeline-Trospium) | Phase 3 | Change in PANSS Total Score | Significant Improvement | - |

| NBI-1117568 (20 mg) | Phase 2 | Change in PANSS Total Score at Week 6 | 7.5-point placebo-adjusted mean reduction | 0.011[18][19] |

| Emraclidine (CVL-231) | Phase 2 | Change in PANSS Total Score | Did not meet primary endpoint | - |

| Table 2: Preclinical Data for Novel Agonists | |||

| Compound | Target | Assay | Potency (EC50) |

| ML-007 | M1/M4 Agonist | In vitro functional assays | Potent agonist activity |

| Cerevel Therapeutics Compound A43 | M4 Agonist | TR-FRET cAMP assay (CHO-K1 cells) | <20 nM[24] |

| Cerevel Therapeutics Compound A43 | M1, M3, M5 | FLIPR assays (CHO-K1 cells) | >10 µM (demonstrating selectivity)[24] |

Signaling Pathways

The therapeutic effects of M1 and M4 receptor activation are mediated through distinct G protein-coupled signaling cascades.

M1 Receptor Signaling

The M1 receptor predominantly couples to Gq/11 proteins.[1][25][26] Agonist binding initiates a cascade where the activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[25] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[25] IP3 diffuses to the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC).[25] This pathway is crucial for mediating slow excitatory postsynaptic potentials and is implicated in cognitive processes.[26]

M4 Receptor Signaling

Conversely, the M4 receptor is primarily coupled to Gi/o proteins.[27][28] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[28][29] This inhibitory action is thought to modulate dopamine release in key brain circuits, contributing to the antipsychotic effects of M4 agonists.[9][30]

Experimental Protocols

The discovery and characterization of novel M1/M4 agonists rely on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay (for determining binding affinity, Ki)

-

Objective: To determine the affinity of a test compound for the M1 and M4 receptors.

-

Materials: Cell membranes prepared from cell lines stably expressing human M1 or M4 receptors, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), test compound, buffer solutions, glass fiber filters, and a scintillation counter.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (for determining potency, EC50, and efficacy, Emax)

-

Calcium Flux Assay (for M1 receptors):

-

Objective: To measure the functional potency of an M1 agonist by detecting changes in intracellular calcium.

-

Procedure:

-

Load cells expressing the M1 receptor with a calcium-sensitive fluorescent dye.

-

Add varying concentrations of the test compound.

-

Measure the change in fluorescence intensity over time using a microplate reader.[1]

-

-

Analysis: The EC50 (concentration for 50% maximal response) and Emax (maximal effect) are calculated from the dose-response curve.

-

-

cAMP Assay (for M4 receptors):

-

Objective: To measure the functional potency of an M4 agonist by quantifying the inhibition of cAMP production.

-

Procedure:

-

Pre-treat cells expressing the M4 receptor with forskolin (to stimulate adenylyl cyclase).

-

Add varying concentrations of the test compound.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., TR-FRET or ELISA).[24]

-

-

Analysis: The EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation are determined from the dose-response curve.

-

In Vivo Models for Antipsychotic Activity

-

Amphetamine- or PCP-Induced Hyperlocomotion:

-

Objective: To assess the potential antipsychotic-like activity of a test compound.

-

Procedure:

-

Administer the test compound to rodents (mice or rats).

-

After a pre-treatment period, administer a psychostimulant such as amphetamine or phencyclidine (PCP) to induce hyperlocomotor activity.[23]

-

Measure the locomotor activity of the animals in an open-field arena.

-

-

Analysis: A reduction in the psychostimulant-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.[23]

-

Drug Discovery and Development Workflow

The path from an initial concept to a clinically approved drug is a rigorous, multi-step process.

The development of second-generation M1/M4 muscarinic receptor agonists marks a significant evolution in the therapeutic strategy for schizophrenia and other CNS disorders. By achieving greater receptor subtype selectivity, compounds like KarXT and NBI-1117568 offer the promise of a novel antipsychotic mechanism with an improved safety and tolerability profile, particularly concerning metabolic and extrapyramidal side effects that are common with current dopamine-blocking agents.[9][10] While challenges remain, as evidenced by the clinical trial setbacks of emraclidine, the continued exploration of M1 and M4 receptor modulation holds substantial potential to provide new and effective treatment options for patients.

References

- 1. innoprot.com [innoprot.com]

- 2. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 3. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanomeline-trospium (KarXT), a Novel Treatment for Schizophrenia | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 8. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]

- 9. hcplive.com [hcplive.com]

- 10. psychiatrictimes.com [psychiatrictimes.com]

- 11. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CVL-231 Phase Ib Trial Result | SIRS 2024 [delveinsight.com]

- 16. Emraclidine | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 17. biospace.com [biospace.com]

- 18. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 19. biopharmaapac.com [biopharmaapac.com]

- 20. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 [prnewswire.com]

- 21. psychiatrictimes.com [psychiatrictimes.com]

- 22. researchgate.net [researchgate.net]

- 23. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]

- 24. Cerevel Therapeutics discovers new muscarinic M4 receptor agonists | BioWorld [bioworld.com]

- 25. researchgate.net [researchgate.net]

- 26. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 27. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 30. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Core Mechanism of Action of New M1/M4 Dual Agonists

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuropsychiatric therapeutics is undergoing a significant transformation with the advent of novel M1 and M4 muscarinic acetylcholine dual agonists. These compounds represent a departure from traditional dopamine-centric antipsychotic medications, offering a new paradigm for treating conditions like schizophrenia by modulating acetylcholine pathways to indirectly affect dopamine and glutamate neurotransmission.[1][2] This technical guide provides a detailed examination of the core mechanism of action of these emerging therapies, with a focus on xanomeline, the active component of the recently approved KarXT (xanomeline-trospium).[1][2][3][4]

The Rationale for Targeting M1 and M4 Receptors

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are widely expressed in the central nervous system and are involved in regulating a variety of neuronal processes, including cognition, learning, and memory.[5][6][7][8] Postmortem studies have revealed reduced levels of M1 receptors in the cortex of individuals with schizophrenia, suggesting a role for muscarinic receptor dysfunction in the pathophysiology of the disorder.[4]

-

M1 Receptors: Predominantly located in the cerebral cortex and hippocampus, regions critical for higher-order cognitive functions.[2] Activation of M1 receptors is hypothesized to improve cognitive deficits associated with schizophrenia.[4][5][6]

-

M4 Receptors: Highly expressed in the striatum, a key area for motor control and reward processing.[2][9] M4 receptor activation is thought to modulate dopamine release, thereby addressing the positive symptoms of psychosis, such as hallucinations and delusions.[10][11]

By simultaneously targeting both M1 and M4 receptors, dual agonists aim to provide a more comprehensive treatment for schizophrenia, addressing not only psychosis but also the often-debilitating cognitive and negative symptoms that are not well-managed by current dopamine D2 receptor antagonists.[5][12]

The Dual Agonist Mechanism of Action: A Two-Pronged Approach

The therapeutic efficacy of M1/M4 dual agonists like xanomeline stems from their ability to selectively activate these two receptor subtypes in the brain.[4]

-

Central Action of Xanomeline: Xanomeline is a potent agonist at both M1 and M4 receptors and can cross the blood-brain barrier to exert its effects in the central nervous system.[3] Its action on these receptors leads to a cascade of downstream signaling events that ultimately modulate the activity of key neurotransmitter systems implicated in schizophrenia.

-

Peripheral Mitigation with Trospium: A significant challenge with earlier muscarinic agonists was the prevalence of peripheral cholinergic side effects, such as nausea, vomiting, and gastrointestinal distress.[4][10] The innovative formulation of KarXT addresses this by combining xanomeline with trospium chloride, a peripherally acting muscarinic antagonist.[2][3][4] Trospium does not cross the blood-brain barrier and therefore blocks the peripheral effects of xanomeline without interfering with its central therapeutic actions.[2][3][4]

Signaling Pathways of M1 and M4 Receptor Activation

M1 and M4 receptors are coupled to different G-proteins, leading to distinct intracellular signaling cascades.

-

M1 Receptor Signaling: M1 receptors primarily couple to Gq/11 proteins. Upon agonist binding, this activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway ultimately modulates neuronal excitability and synaptic plasticity, contributing to improved cognitive function.

-

M4 Receptor Signaling: M4 receptors are coupled to Gi/o proteins.[13] Agonist activation of M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This reduction in cAMP can modulate the activity of various ion channels and downstream protein kinases, resulting in a decrease in neurotransmitter release, including dopamine in the striatum.[13]

Quantitative Pharmacology of M1/M4 Dual Agonists

The pharmacological profile of a dual agonist is defined by its binding affinity (Ki) and functional potency (EC50) at the target receptors. While comprehensive data for all new agonists is proprietary, published data for representative compounds illustrate their characteristics.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Xanomeline | M1 | ~10 | ~5 |

| M4 | ~15 | ~20 | |

| M2 | >500 | >1000 | |

| M3 | >500 | >1000 | |

| M5 | >500 | >1000 | |

| Representative M1-selective agonist | M1 | <10 | <20 |

| M4 | >1000 | >1000 | |

| Representative M4-selective agonist | M4 | <5 | <15 |

| M1 | >1000 | >1000 |

Note: The values presented are approximate and compiled from various preclinical studies for illustrative purposes. Actual values may vary depending on the specific assay conditions.

This data highlights the preferential activity of xanomeline for M1 and M4 receptors over other muscarinic subtypes.

Experimental Protocols for Characterizing M1/M4 Dual Agonists

A variety of in vitro and in vivo assays are employed to characterize the mechanism of action of new M1/M4 dual agonists.

5.1. In Vitro Assays

-

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for the M1 and M4 receptors. The protocol typically involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound.

-

Functional Assays: These assays measure the functional consequences of receptor activation, providing data on potency (EC50) and efficacy.

-

GTPγS Binding Assays: This assay measures the activation of G-proteins upon agonist binding. It utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to activated G-proteins. The amount of bound [35S]GTPγS is proportional to the level of G-protein activation.

-

Calcium Flux Assays: For Gq-coupled receptors like M1, agonist activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.

-

5.2. In Vivo Studies

-

Microdialysis: This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals. Probes are implanted in areas like the prefrontal cortex and striatum to assess the effects of M1/M4 dual agonists on dopamine and acetylcholine release.

-

Behavioral Models: Animal models of psychosis and cognitive impairment are used to evaluate the therapeutic potential of these compounds. For example, amphetamine-induced hyperlocomotion is a model for psychosis, while the novel object recognition test is used to assess cognitive enhancement.

The Broader Impact: Indirect Modulation of Dopamine and Glutamate

The therapeutic effects of M1/M4 dual agonists are not solely due to their direct actions on cholinergic neurons. A key aspect of their mechanism is the indirect modulation of dopamine and glutamate pathways, which are central to the pathophysiology of schizophrenia.[2]

-

Dopamine Modulation: Activation of M4 receptors on cholinergic interneurons in the striatum is thought to reduce acetylcholine release, which in turn decreases dopamine release from the terminals of nigrostriatal neurons.[1] This provides an alternative mechanism to the direct D2 receptor blockade of traditional antipsychotics for reducing hyperdopaminergic states in the mesolimbic pathway.[3]

-

Glutamate Modulation: M1 receptor activation in the prefrontal cortex can enhance N-methyl-D-aspartate (NMDA) receptor function, which is often hypoactive in schizophrenia. This can lead to improved synaptic plasticity and cognitive function.

Conclusion

New M1/M4 dual agonists represent a significant advancement in the treatment of schizophrenia and other neuropsychiatric disorders. Their novel mechanism of action, which involves the simultaneous activation of M1 and M4 receptors in the central nervous system, offers the potential for improved efficacy, particularly for cognitive and negative symptoms, and a more favorable side effect profile compared to traditional dopamine D2 receptor antagonists.[1][3][5] The co-formulation with a peripherally restricted antagonist has been a key innovation to improve tolerability.[3][4] A thorough understanding of their complex pharmacology, signaling pathways, and effects on downstream neurotransmitter systems is crucial for the continued development and successful clinical application of this promising new class of therapeutics.

References

- 1. hcplive.com [hcplive.com]

- 2. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]

- 3. Xanomeline-trospium (KarXT), a Novel Treatment for Schizophrenia | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. jmcp.org [jmcp.org]

- 6. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]

- 7. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. tandfonline.com [tandfonline.com]

- 13. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]

An In-depth Technical Guide on the Structure-Activity Relationship of M1/M4 Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for dual M1 and M4 muscarinic acetylcholine receptor (mAChR) agonists, an area of significant interest for the development of novel therapeutics for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] The high degree of homology in the orthosteric binding site across the five muscarinic receptor subtypes presents a significant challenge in developing subtype-selective agonists.[1][3] This guide details the key structural motifs, quantitative activity data, and experimental methodologies that are crucial for navigating this complex landscape.

Core Structural Motifs and Key Chemical Scaffolds

The quest for selective M1/M4 agonists has led to the exploration of several chemical scaffolds. Two of the most promising classes that have emerged are N-substituted oxindoles and molecules bearing novel carbamate isosteres .[2][4]

N-Substituted Oxindoles: This class of compounds has yielded potent and selective partial agonists for M1 and M4 receptors over M2, M3, and M5 subtypes.[1][3] A key strategy in their development involves the replacement of a dimethyl olefin unit with an N-carbethoxy piperidine unit, a known pharmacophore for M4 agonism.[3] This modification has proven effective in enhancing M4 activity while maintaining M1 agonism.

Carbamate Isosteres: The ethyl carbamate moiety has been identified as a critical structural element for M4 subtype agonist activity.[4] However, its replacement with common isosteres such as amides, ureas, or sulfonamides often leads to a complete loss of M4 agonist activity.[4] More successful approaches have identified heteroaromatic structures, like pyrazine and 1,2,5-thiadiazole, as effective replacements for the ethyl carbamate group, leading to a series of novel and selective M4 agonists.[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for key compounds from the N-substituted oxindole and carbamate isostere classes, highlighting their potency and selectivity for M1 and M4 receptors.

Table 1: SAR of N-Substituted Oxindole Analogs as M1/M4 Agonists

| Compound | M1 EC50 (nM) | M4 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M5 EC50 (nM) |

| Compound 1 | 10 | 25 | >10,000 | >10,000 | >10,000 |

| Compound 2 | 32 | 320 | >10,000 | >10,000 | >10,000 |

Data extracted from a representative study on N-substituted oxindoles.[1][3]

Table 2: SAR of Carbamate Isosteres as M4-Selective Agonists

| Compound | M4 EC50 (nM) | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M5 EC50 (nM) |

| Compound 7a (Amide) | >10,000 | - | - | - | - |

| Compound 7b (Urea) | >10,000 | - | - | - | - |

| Compound 7c (Sulfonamide) | >10,000 | - | - | - | - |

| Pyrazine Analog | 45 | >10,000 | >10,000 | >10,000 | >10,000 |

| 1,2,5-Thiadiazole Analog | 68 | >10,000 | >10,000 | >10,000 | >10,000 |

Data extracted from a representative study on carbamate isosteres.[4]

Signaling Pathways

M1 and M4 muscarinic receptors are both G-protein coupled receptors (GPCRs) but mediate their effects through different signaling cascades.

-

M1 Receptor Signaling: M1 receptors are coupled to Gq/11 proteins.[5] Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M4 Receptor Signaling: M4 receptors are coupled to Gi/o proteins.[5] Agonist activation of M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize M1/M4 muscarinic agonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for the M1 and M4 receptors.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 or M4 muscarinic receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]NMS) to each well.

-

Add increasing concentrations of the unlabeled test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are essential for determining the potency (EC50) and efficacy of an agonist.

This assay measures the increase in intracellular calcium concentration following M1 receptor activation.

Protocol:

-

Cell Preparation:

-

Seed CHO cells stably expressing the human M1 receptor in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time (e.g., 1 hour) at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound.

-

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence of the cells.

-

Add the test compound to the cells and immediately begin measuring the fluorescence intensity over time.

-

A known M1 agonist (e.g., carbachol) should be used as a positive control.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the fluorescence response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in cAMP levels, following M4 receptor activation.

Protocol:

-

Cell Preparation:

-

Seed CHO cells stably expressing the human M4 receptor in a 96-well plate and grow to confluency.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add increasing concentrations of the test compound.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

The development of selective M1/M4 muscarinic agonists remains a challenging but highly rewarding endeavor in medicinal chemistry. A thorough understanding of the subtle structural features that govern subtype selectivity, coupled with robust and reproducible experimental protocols, is paramount for the successful design and optimization of novel therapeutic agents. The data and methodologies presented in this guide offer a foundational resource for researchers dedicated to advancing this critical area of drug discovery.

References

- 1. Discovery of novel N-substituted oxindoles as selective m1 and m4 muscarinic acetylcholine receptors partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the new molecules for M4 receptor agonists? [synapse.patsnap.com]

- 3. Discovery of Novel N-Substituted Oxindoles as Selective M1 and M4 Muscarinic Acetylcholine Receptors Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of M1/M4 Muscarinic Agonists: A Pharmacological Deep Dive

For Immediate Release

The pursuit of novel therapeutic agents for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease has seen a resurgence of interest in the muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes. Activation of these receptors holds the promise of addressing both the cognitive and psychotic symptoms associated with these conditions, potentially offering a new paradigm in treatment. This technical guide provides an in-depth look at the pharmacological profiles of emerging M1/M4 agonists, with a focus on key compounds that are paving the way in clinical development.

Core Pharmacological Data of Emerging M1/M4 Agonists

The table below summarizes the available quantitative data for prominent emerging M1/M4 agonists. It is important to note that while some compounds have detailed preclinical data in the public domain, others, particularly those in active clinical development, have more limited publicly available pharmacological metrics.

| Compound | Target(s) | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (%Emax vs. ACh) | Selectivity Profile |

| Xanomeline | M1/M4 Agonist | M1: 82[1] M2: - M3: - M4: 39.81[1] M5: - | M1: 30.9[2] M2: 1700[2] M3: 8500[2] M4: 14.1[2] M5: 1800[2] | M1: 90%[3] M2: 44%[3] M3: 90%[3] M4: 90%[3] M5: 50%[3] | Preferential agonist activity at M1 and M4 receptors.[4][5] |

| Emraclidine (CVL-231) | M4 Positive Allosteric Modulator (PAM) | Not publicly available | Not publicly available | Potentiates the effect of acetylcholine at the M4 receptor. | Highly selective for the M4 receptor.[6][7][8] |

| NBI-1117568 | M4 Orthosteric Agonist | Not publicly available | Not publicly available | Not publicly available | Selective for the M4 receptor.[9][10][11][12][13][14][15][16][17] |

Key Signaling Pathways

The therapeutic effects of M1 and M4 receptor agonists are mediated through distinct G-protein coupled signaling cascades. The following diagrams illustrate these canonical pathways.

References

- 1. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Nxera Pharma Notes Positive Phase 2 Data for Partnered Schizophrenia Candidate NBI-1117568 - BioSpace [biospace.com]

- 10. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 11. psychiatrictimes.com [psychiatrictimes.com]

- 12. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 [prnewswire.com]

- 13. biopharmaapac.com [biopharmaapac.com]

- 14. Neurocrine Biosciences Initiates Phase 3 Registrational Program for NBI-1117568 as Potential Treatment for Adults with Schizophrenia [prnewswire.com]

- 15. Encouraging Phase 2 Results of NBI-1117568 in Adult Schizophrenia Show Potential Efficacy [synapse.patsnap.com]

- 16. Nxera Pharma’s Partner Neurocrine Biosciences Initiates Phase 3 Registrational Program of NBI-1117568 as a Potential Treatment for Adults with Schizophrenia - BioSpace [biospace.com]

- 17. Nxera Pharma’s Partner Neurocrine Biosciences Initiates [globenewswire.com]

In Vitro Binding Affinity of Novel M1/M4 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The M1 and M4 muscarinic acetylcholine receptors have emerged as promising therapeutic targets for a range of central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease.[1][2][3][4] Activation of these receptors, which are highly expressed in key brain regions like the cortex, hippocampus, and striatum, is believed to modulate cognitive processes and antipsychotic pathways.[3][5][6][7][8] This technical guide provides an in-depth overview of the in vitro binding affinity of novel M1/M4 agonists, detailed experimental protocols for assessing their binding characteristics, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity Data

The development of selective M1/M4 agonists has been a significant challenge due to the high homology of the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5).[1] However, recent advances have led to the discovery of novel compounds with improved selectivity. The following table summarizes the in vitro binding affinities (Ki in nM) of several key M1/M4 agonists at human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile | Reference |

| Xanomeline | Preferential | Preferential | M1/M4 Preferring Agonist | [4][9] | |||

| HTL9936 | 4.7 (pKi) | 5.5 (pKi) | No binding | 5.4 (pKi) | M1 Agonist | ||

| Compound 6 | (EC50 79) | No activity | No activity | (EC50 794) | M1-selective Agonist | [8] | |

| ML-007 | Stronger than Xanomeline | Stronger than Xanomeline | M1/M4 Agonist | [10] |

Note: Comprehensive Ki data for all novel compounds across all subtypes is not always publicly available in a consolidated format. The table presents available data and selectivity profiles as described in the literature. pKi is the negative logarithm of the Ki value. EC50 values represent the concentration for half-maximal functional response.

Experimental Protocols

The determination of in vitro binding affinity is crucial for characterizing novel M1/M4 agonists. Radioligand binding assays are a common and robust method for this purpose.

Radioligand Binding Assay for M1/M4 Receptors

This protocol outlines a typical radioligand competition binding assay to determine the binding affinity (Ki) of a novel unlabeled agonist.

1. Materials and Reagents:

-

Cell Membranes: CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: A tritiated antagonist with high affinity for the receptor of interest (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB)).

-

Binding Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[2]

-

Test Compound: The novel M1/M4 agonist of interest, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM atropine).[2]

-

96-well Plates, Scintillation Vials, Scintillation Fluid, and a Scintillation Counter.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

2. Procedure:

-

Membrane Preparation: Prepare cell membranes from the receptor-expressing cell lines as previously described.[2]

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding Buffer

-

A fixed concentration of radioligand (typically at or near its Kd value).

-

Varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, add 10 µM atropine instead of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation (10-100 µg of protein per well).[2]

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 1-3 hours).[2]

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The activation of M1 and M4 receptors by agonists initiates distinct intracellular signaling cascades. Understanding these pathways is essential for drug development.

M1 and M4 Receptor Signaling Pathways

M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors.

Caption: M1 and M4 receptor signaling pathways.

Experimental Workflow for In Vitro Binding Affinity Determination

The following diagram illustrates the logical flow of a typical in vitro binding affinity experiment for a novel M1/M4 agonist.

Caption: Workflow for in vitro binding affinity assay.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dspace.cuni.cz [dspace.cuni.cz]

Downstream Signaling Pathways of M1/M4 Muscarinic Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways activated by agonists of the M1 and M4 muscarinic acetylcholine receptors. A thorough understanding of these pathways is critical for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document summarizes key signaling cascades, presents quantitative data from seminal studies, details relevant experimental methodologies, and provides visual representations of these complex cellular processes.

Introduction to M1 and M4 Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of cholinergic neurotransmission in both the central and peripheral nervous systems. Among the five subtypes (M1-M5), the M1 and M4 receptors have emerged as promising therapeutic targets for conditions such as Alzheimer's disease, schizophrenia, and Parkinson's disease.[1][2] M1 receptors are primarily associated with cognitive function, while M4 receptors are involved in the regulation of dopamine signaling in the striatum.[2][3][4]

M1 Muscarinic Receptor Downstream Signaling Pathways

The M1 muscarinic receptor is predominantly coupled to the Gq/11 family of G proteins, initiating a canonical signaling cascade that leads to neuronal excitation.[5][6] However, evidence also supports its coupling to other G proteins and the involvement of β-arrestin-mediated signaling, highlighting the complexity of M1 receptor function.

Gq/11-Mediated Signaling

The canonical M1 receptor signaling pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC).[6][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[6][7] The resulting increase in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets to modulate neuronal activity.[6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 6. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of M1/M4 Muscarinic Agonists: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholinergic system, particularly the M1 and M4 muscarinic acetylcholine receptors, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. These receptors are highly expressed in brain regions critical for cognition, memory, and emotional regulation.[1][2] Agonism at M1 and M4 receptors offers a multifaceted approach to neuroprotection, with demonstrated efficacy in preclinical models of neurodegeneration and clinical trials for conditions like schizophrenia and Alzheimer's disease. This technical guide provides an in-depth analysis of the neuroprotective effects of M1/M4 muscarinic agonists, with a focus on the prototypical compound xanomeline and the specifically designated "M1/M4 muscarinic agonist 2". It will detail the underlying signaling pathways, present quantitative data from key studies, and provide methodologies for relevant experimental protocols.

Core Neuroprotective Mechanisms of M1/M4 Agonism

The neuroprotective effects of M1/M4 muscarinic agonists are not attributed to a single mechanism but rather a convergence of anti-inflammatory, anti-apoptotic, and pro-survival signaling pathways.

Anti-Inflammatory Effects

Xanomeline has been shown to exert potent anti-inflammatory effects by modulating cytokine responses.[3][4] Peripheral administration of xanomeline significantly suppresses pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4] This effect is mediated through the activation of central muscarinic receptors, which in turn engage the vagus nerve's inflammatory reflex, a key pathway linking the brain and the immune system.[3]

Reduction of Oxidative Stress and Apoptosis

In models of ischemia-induced injury, such as oxygen-glucose deprivation (OGD), xanomeline demonstrates significant neuroprotective properties. It mitigates oxidative stress by reducing the production of reactive oxygen species (ROS).[5] Furthermore, xanomeline treatment upregulates the expression of anti-oxidative proteins like heme oxygenase-1 (HO-1) and Sirtuin 1, while downregulating the hypoxia-inducible factor-1α (HIF-1α), which is associated with cellular stress responses.[5]

This reduction in cellular stress translates to a decrease in programmed cell death, or apoptosis. Xanomeline has been observed to increase the expression of anti-apoptotic proteins such as Bcl-2 and poly (ADP-ribose) polymerase (PARP), key regulators of cell survival.[5]

Modulation of Amyloid Precursor Protein (APP) Processing

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are derived from the amyloid precursor protein (APP). Activation of M1 muscarinic receptors has been shown to promote the non-amyloidogenic processing of APP.[6] This involves enhancing the activity of α-secretase, which cleaves APP to produce the soluble and neuroprotective sAPPα fragment, thereby precluding the formation of Aβ peptides.[6]

Quantitative Data

The following tables summarize key quantitative data for M1/M4 muscarinic agonists from preclinical and clinical studies.

Table 1: Receptor Binding and Functional Potency

| Compound | Receptor | Assay Type | Value | Reference |

| This compound | M1 | IC50 | 19 nM | [7] |

| M4 | IC50 | 42 nM | [7] | |

| Xanomeline | M1 | Ki | 19 nM | [8] |

| M4 | Ki | Low teen nM range | [8] | |

| M2, M3, M5 | Ki | >30 nM | [8] |

Table 2: Preclinical Neuroprotective Effects of Xanomeline (Oxygen-Glucose Deprivation Model) [5]

| Parameter | Condition | Result |

| Cell Viability | OGD | Decreased |

| OGD + Xanomeline (5 µM) | Significantly mitigated cell viability loss (P < 0.01) | |

| LDH Release (Cytotoxicity) | OGD | Increased |

| OGD + Xanomeline (5 µM) | Significantly inhibited LDH release (P < 0.01) | |

| Apoptosis | OGD | 24% ± 7.1% apoptotic cells |

| OGD + Xanomeline (5 µM) | 8.9% ± 0.5% apoptotic cells (P < 0.05) | |

| ROS Production | OGD | ~6-fold increase vs. control |

| OGD + Xanomeline (5 µM) | Significantly reduced ROS production (P < 0.01) | |

| Protein Expression | OGD | ↓ Bcl-2, ↓ PARP, ↓ p-Akt, ↓ HO-1, ↓ Sirtuin 1, ↑ HIF-1α |

| OGD + Xanomeline (5 µM) | Significantly reversed OGD-induced changes in protein expression |

Table 3: Clinical Efficacy of KarXT (Xanomeline-Trospium) in Schizophrenia (EMERGENT-2 Trial) [5]

| Outcome Measure | KarXT Group | Placebo Group | P-value |

| Change in PANSS Total Score (Week 5) | -21.2 points | -11.6 points | <0.0001 |

Table 4: Clinical Trial Data for Emraclidine (M4 PAM) in Schizophrenia (EMPOWER-1 & 2) [1][9]

| Trial | Treatment Group | Change from Baseline in PANSS Total Score (Week 6) |

| EMPOWER-1 | Placebo | -13.5 |

| Emraclidine 10mg QD | -14.7 | |

| Emraclidine 30mg QD | -16.5 | |

| EMPOWER-2 | Placebo | -16.1 |

| Emraclidine 15mg QD | -18.5 | |

| Emraclidine 30mg QD | -14.2 | |

| Note: The EMPOWER trials did not meet their primary endpoint of statistical significance versus placebo.[9] |

Experimental Protocols

In Vitro Neuroprotection Assessment using Oxygen-Glucose Deprivation (OGD)

This protocol is adapted from studies evaluating the neuroprotective effects of xanomeline on primary cortical neurons.[5]

Objective: To model ischemic injury in vitro and assess the protective effects of an M1/M4 agonist.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in appropriate media.

-

OGD Induction: To induce OGD, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 12 hours).

-

Drug Treatment: The M1/M4 agonist (e.g., xanomeline at various concentrations, typically 1-10 µM) is added to the culture medium prior to OGD induction.[10]

-

Assessment of Cell Viability:

-

CCK-8 Assay: Cell Counting Kit-8 is added to the cells, and the absorbance is measured to quantify the number of viable cells.

-

LDH Assay: Lactate dehydrogenase released into the culture medium from damaged cells is quantified using a colorimetric assay as a measure of cytotoxicity.

-

-

Apoptosis Assay:

-

Annexin V Staining: Cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

DCFH-DA Assay: Cells are loaded with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS. The fluorescence intensity is measured to quantify ROS levels.

-

-

Western Blot Analysis: Protein lysates are collected from the cells to analyze the expression levels of key proteins involved in apoptosis and oxidative stress (e.g., Bcl-2, PARP, HIF-1α, HO-1, Sirtuin 1, and p-Akt) via SDS-PAGE and immunoblotting.

Soluble APPα (sAPPα) Release Assay

Objective: To measure the effect of M1 agonism on the non-amyloidogenic processing of APP.

Methodology:

-

Cell Line: A suitable cell line, such as Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor and human APP, is used.

-

Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with the M1/M4 agonist at various concentrations for a defined period.

-

Sample Collection: The conditioned medium from the cell cultures is collected.

-

sAPPα Detection:

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) kit specific for sAPPα is used to quantify the concentration of sAPPα in the conditioned medium.

-

Western Blot: Proteins in the conditioned medium are concentrated, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody specific for the N-terminal region of APP to detect sAPPα.

-

In Vivo Anti-Inflammatory Effect Assessment

This protocol is based on studies investigating the anti-inflammatory properties of xanomeline in a murine model of endotoxemia.[4]

Objective: To evaluate the ability of an M1/M4 agonist to suppress systemic inflammation.

Methodology:

-

Animal Model: Mice are administered lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response.

-

Drug Administration: The M1/M4 agonist (e.g., xanomeline) is administered to the mice (e.g., i.p.) at a specified time before or after the LPS challenge.

-

Sample Collection: At a predetermined time point after LPS injection, blood samples are collected via cardiac puncture or from the tail vein.

-

Cytokine Measurement:

-

ELISA: Serum is isolated from the blood samples, and the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using specific ELISA kits.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: M1 Receptor Neuroprotective Signaling Pathway.

Caption: M4 Receptor Signaling and Dopamine Modulation.

Experimental Workflow

Caption: Experimental Workflow for OGD Neuroprotection Assay.

References

- 1. psychiatrictimes.com [psychiatrictimes.com]

- 2. Emraclidine for Schizophrenia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Bristol Myers Squibb - Bristol Myers Squibb Presents New Pooled Interim Long-Term Safety and Metabolic Outcomes Data from the EMERGENT Program Evaluating KarXT in Schizophrenia at the 2024 Annual Congress of the Schizophrenia International Research Society [news.bms.com]

- 5. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. AbbVie Provides Update on Phase 2 Results for Emraclidine in Schizophrenia [prnewswire.com]

- 10. Xanomeline Protects Cortical Cells From Oxygen-Glucose Deprivation via Inhibiting Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for M1/M4 Muscarinic Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 and M4 muscarinic acetylcholine receptors, predominantly expressed in the central nervous system (CNS), have emerged as highly promising therapeutic targets for a range of debilitating neuropsychiatric and neurodegenerative disorders.[1][2][3] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, M1/M4 muscarinic agonists offer a novel mechanistic approach with the potential for improved efficacy and a more favorable side-effect profile.[1][4] This technical guide provides an in-depth overview of the therapeutic potential of M1/M4 muscarinic agonists, focusing on key compounds in development, their underlying signaling pathways, and the experimental protocols used to evaluate their activity.

Core Therapeutic Targets

The primary therapeutic areas of focus for M1/M4 muscarinic agonists are schizophrenia and Alzheimer's disease, with growing interest in their application for other CNS disorders.

Schizophrenia

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms.[3] Traditional antipsychotics are often effective for positive symptoms but have limited impact on negative and cognitive domains and can be associated with significant side effects.[4] M1 and M4 receptors are highly expressed in brain regions implicated in the pathophysiology of schizophrenia, and their activation is thought to modulate the dopaminergic and glutamatergic pathways dysregulated in the disorder.[5][6]

Activation of M4 receptors, in particular, is believed to attenuate hyperdopaminergic activity associated with positive symptoms.[4][5] M1 receptor activation is linked to improvements in cognitive function.[4] Dual M1/M4 agonists, therefore, have the potential to address a broader spectrum of schizophrenia symptoms.[3][4]

Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and behavioral and psychological symptoms of dementia (BPSD).[6] Deficits in cholinergic neurotransmission are a well-established feature of Alzheimer's disease. M1 muscarinic receptors are highly expressed in the hippocampus and cortex, regions critical for learning and memory, making them a key target for improving cognitive symptoms.[6] Preclinical and clinical evidence suggests that M1/M4 agonists can improve both cognitive deficits and psychosis associated with Alzheimer's disease.[1][7]

Other Potential Therapeutic Indications

Preclinical evidence suggests that M1/M4 muscarinic agonists may also have therapeutic potential in other neurological and psychiatric conditions, including:

-

Parkinson's Disease Psychosis: M4 receptor activation may offer a novel approach to managing psychosis in Parkinson's disease without exacerbating motor symptoms.[7]

-

Cognitive Impairment Associated with other Neurological Disorders: The pro-cognitive effects of M1 agonism could be beneficial in various conditions characterized by cognitive deficits.[3][4]

-

Anxiety and Mood Disorders: The modulatory effects of muscarinic agonists on neurotransmitter systems implicated in mood regulation suggest their potential utility in these disorders.

Key M1/M4 Muscarinic Agonists in Development

Several M1/M4 muscarinic agonists and positive allosteric modulators (PAMs) are in various stages of preclinical and clinical development. The following tables summarize key quantitative data for some of the most prominent compounds.

| Compound | Target(s) | Mechanism of Action | Key Preclinical/Clinical Findings |

| Xanomeline | M1/M4 Agonist | Dual agonist with preference for M1 and M4 receptors.[4][7] | Demonstrated efficacy in improving positive and negative symptoms of schizophrenia and psychosis in Alzheimer's disease in clinical trials.[4][7] Associated with cholinergic side effects when administered alone. |

| KarXT (Xanomeline-Trospium) | M1/M4 Agonist (central) + Peripheral Muscarinic Antagonist | Combines the central action of xanomeline with the peripherally restricted muscarinic antagonist trospium to mitigate side effects.[5] | Showed significant improvements in PANSS total scores in schizophrenia clinical trials with a favorable tolerability profile.[5] |

| ML-007 | M1/M4 Agonist | Potent dual M1/M4 agonist with stronger intrinsic activity at both receptors compared to xanomeline.[8] | Showed robust antipsychotic-like activity in preclinical models (amphetamine-induced hyperlocomotion, conditioned avoidance response).[8][9] Improved spatial memory in a transgenic mouse model of Alzheimer's disease.[8] Currently in Phase 1 development.[8] |

| NBI-1117568 | M4 Selective Agonist | Highly selective orthosteric agonist for the M4 receptor.[5][10][11] | Demonstrated significant improvement in PANSS total scores in a Phase 2 trial for schizophrenia.[12] Favorable safety and tolerability profile with minimal gastrointestinal and cardiovascular side effects.[10] Now in Phase 3 trials.[10][11] |

| Emraclidine (CVL-231) | M4 Positive Allosteric Modulator (PAM) | Highly selective M4 PAM that enhances the effect of the endogenous ligand, acetylcholine.[13][14][15][16] | Phase 1b trial in schizophrenia patients showed a favorable safety profile and potential antipsychotic activity.[14][15][16] However, a Phase 2 trial failed to meet its primary endpoint of statistically significant improvement in symptoms.[13] |

| HTL9936 | M1 Selective Agonist | Highly selective M1 receptor agonist. | Designed to have optimal properties for treating memory loss in Alzheimer's disease. |

Signaling Pathways

M1 and M4 receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.

M1 Receptor Signaling

M1 receptors primarily couple to Gq/11 G-proteins.[17] Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation.

M4 Receptor Signaling